

# An In-depth Technical Guide to the Ethnobotanical Uses of Valeriana jatamansi

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Valeriana jatamansi Jones, a perennial herb from the Caprifoliaceae family, has a rich history of use in traditional medicine systems, particularly in Ayurveda, Unani, and Chinese medicine.[1] [2][3] Commonly known as Indian Valerian or Tagar, this plant is predominantly found in the temperate Himalayan regions of India, Nepal, Pakistan, and China.[4][5] The roots and rhizomes are the primary parts of the plant utilized for their therapeutic properties, which are attributed to a complex array of bioactive compounds.[1][6][7] This technical guide provides a comprehensive review of the ethnobotanical uses of Valeriana jatamansi, supported by quantitative data from pharmacological studies and detailed experimental protocols.

## **Ethnobotanical Uses**

The traditional applications of Valeriana jatamansi are extensive and varied, reflecting its diverse pharmacological activities. The roots and rhizomes have been traditionally used to treat a wide spectrum of ailments.

## **Central Nervous System Disorders**

Historically, Valeriana jatamansi has been most recognized for its effects on the central nervous system. It is traditionally used as a sedative, anxiolytic, and tranquilizer to treat conditions such



as insomnia, anxiety, depression, neurosis, hysteria, and epilepsy.[1][2][7][8] Its calming properties have also been utilized in managing stress and nervous unrest.[9][10]

#### **Gastrointestinal and Other Internal Disorders**

In traditional medicine, this plant has been employed to address various internal health issues. It is used to treat ulcers, jaundice, and irritable bowel syndrome (IBS).[6][7][11] Furthermore, it has been used for managing hyperlipidemia and as a remedy for snake poisoning.[1][7] The roots are also considered carminative and laxative and are used for treating blood diseases and a burning sensation.[1]

## **Inflammatory and Skin Conditions**

The anti-inflammatory properties of Valeriana jatamansi are evident in its traditional use for treating skin diseases, leprosy, and scorpion stings.[6][9][11] A paste of the roots is applied externally to aid in the healing of wounds.[5]

## **Respiratory and Other Ailments**

Traditional uses also include the treatment of dry cough and asthma.[6][11][12] It has been used to clear the voice and as a stimulant in advanced stages of fever.[5] Additionally, it has been applied for seminal weakness.[6][11]

## **Quantitative Data from Pharmacological Studies**

The following tables summarize the quantitative data from various in vitro and in vivo studies, providing evidence for the traditional uses of Valeriana jatamansi.

Table 1: Antioxidant Activity of Valeriana jatamansi Extracts



| Extract Type  | Assay  | IC50 Value (µg/mL) | Reference |
|---------------|--|--------------------|-----------|
| Methanolic    | DPPH radical scavenging                          | 78 ± 2.9           | [1]       |
| Aqueous       | DPPH radical scavenging                          | 154 ± 4.6          | [1]       |
| Essential Oil | DPPH radical scavenging                          | 876 ± 12.8         | [1]       |
| Methanolic    | DPPH   | 103.3 ± 1.53       | [13]      |
| Hexane        | DPPH   | 524.7 ± 0.89       | [13]      |
| Methanolic    | Hydroxyl radical scavenging                      | 37.92              | [9]       |
| Methanolic    | Peroxynitrite scavenging                         | 943.12             | [9]       |
| Methanolic    | Nonenzymatic<br>superoxide radical<br>scavenging | 78.35              | [9]       |
| Methanolic    | Nitric oxide scavenging                          | 86.61              | [9]       |

Table 2: Anti-inflammatory Activity of Valeriana jatamansi Extracts

| Extract/Fraction                             | Assay                    | IC50 Value (µg/mL) | Reference |
|--|--------------------------|--------------------|-----------|
| Ethyl acetate fraction of methanolic extract | Lipoxygenase inhibition  | 76                 | [9]       |
| Valejatadoid E<br>(Iridoid)                  | NO production inhibition | 3.99 μΜ            | [14]      |

Table 3: Anxiolytic Activity of Valeriana jatamansi Extracts in Animal Models



| Extract Type        | Animal Model | Doses<br>Administered<br>(mg/kg BW) | Observed<br>Effect  | Reference |
|---------------------|--------------|-------------------------------------|---|-----------|
| Petroleum ether     | Mice         | 75, 150, 300                        | Significant and dose-dependent anxiolytic activity in ambulatory and elevated plus-maze tests.              | [6]       |
| Iridoid fraction    | Mice         | 6, 9, 12                            | Significant anxiolytic effects in elevated plus- maze, light-dark box, and Vogel's drinking conflict tests. | [10]      |
| Compound<br>formula | Mice         | 2.4 g/kg, 4.8 g/kg                  | Significantly increased time spent and entries into the open arms of the elevated plusmaze.                 | [15]      |

Table 4: Cytotoxic Activity of Valeriana jatamansi Compounds



| Compound/Extract           | Cancer Cell Line  | IC50 Value (μM) | Reference |
|----------------------------|---|-----------------|-----------|
| Valtrate and Didrovaltrate | Various neoplastic cells  | 0.4 - 15.2      | [2]       |
| 3,8-epoxy iridoids         | Various neoplastic cells  | 0.4 - 15.2      | [2]       |
| Various compounds          | Human small-cell lung cancer (GLC4), human colorectal cancer (COLO 320), lung adenocarcinoma (A549), gastric carcinoma cells (SGC 7901), metastatic prostate cancer (PC-3M), hepatoma (Bel7402), and colon cancer (HCT-8) | 0.89 - 9.76     | [2]       |

Table 5: Antimicrobial Activity of Valeriana jatamansi Extracts



| Extract/Fraction                                      | Microorganism             | MIC (mg/mL) | Reference |
|---|---------------------------|-------------|-----------|
| Chloroform fraction of aerial parts                   | Staphylococcus<br>aureus  | 0.27        | [2]       |
| Hexane fraction of aerial parts                       | Bacillus subtilis         | 0.31        | [2]       |
| n-Hexane fraction of aerial parts                     | Microsporum canis         | 0.19        | [2]       |
| Chloroform fraction of aerial parts                   | Aspergillus flavus        | 0.69        | [2]       |
| 8-acetoxyl-pathchouli<br>alcohol<br>(Sesquiterpenoid) | Pseudomonas<br>aeruginosa | 0.064       | [2]       |
| 8-acetoxyl-pathchouli<br>alcohol<br>(Sesquiterpenoid) | Staphylococcus<br>aureus  | 0.128       | [2]       |

# **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

# **Preparation of Solvent Extracts**

Objective: To extract phytochemicals from Valeriana jatamansi roots and rhizomes using solvents of varying polarities.

#### Materials:

- Dried and powdered roots and rhizomes of Valeriana jatamansi.
- Solvents: Petroleum ether (40-60°C), Methanol, Ethanol, Chloroform, Water.
- Soxhlet apparatus or rotary shaker.



- Whatman No. 1 filter paper.
- Rotary evaporator.

#### Procedure:

- Petroleum Ether Extraction (Refluxation):
  - Place a known quantity (e.g., 100 g) of the powdered plant material in a flask.
  - Add petroleum ether (40-60°C) and perform refluxation below 40°C.
  - Filter the extract and concentrate it under reduced pressure using a rotary evaporator.[6]
- Ethanolic/Methanolic Extraction (Shaking):
  - Add a specific amount of powdered rhizomes (e.g., 5 g) to 100 mL of ethanol or methanol.
  - Shake the mixture in a rotary shaker for 18 hours.
  - Filter the solvent using Whatman No. 1 filter paper.
  - Evaporate the solvent on a water bath or in a hot air oven at 40-45°C to obtain the crude extract.[7]
- Aqueous Extraction:
  - Soak 100 g of the powdered plant material in 250 mL of milli-Q water.
  - Heat the mixture for 30 minutes at 60°C in a water bath.
  - Cool the mixture and filter it using Whatman No. 1 filter paper to obtain the aqueous extract.[16]

# DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the antioxidant activity of Valeriana jatamansi extracts.



#### Materials:

- Valeriana jatamansi extracts.
- DPPH solution (in methanol).
- Methanol.
- Spectrophotometer.
- Reference antioxidant (e.g., Butylated hydroxytoluene BHT).

#### Procedure:

- Prepare different concentrations of the plant extracts in methanol.
- Mix a specific volume of each extract concentration with a DPPH methanolic solution.
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
- Calculate the percentage of radical scavenging activity.
- Determine the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.[1][17]

## **Elevated Plus-Maze (EPM) Test for Anxiolytic Activity**

Objective: To assess the anxiolytic-like effects of Valeriana jatamansi extracts in mice.

#### Apparatus:

 An elevated plus-maze consisting of two open arms and two closed arms, elevated from the floor.

#### Procedure:

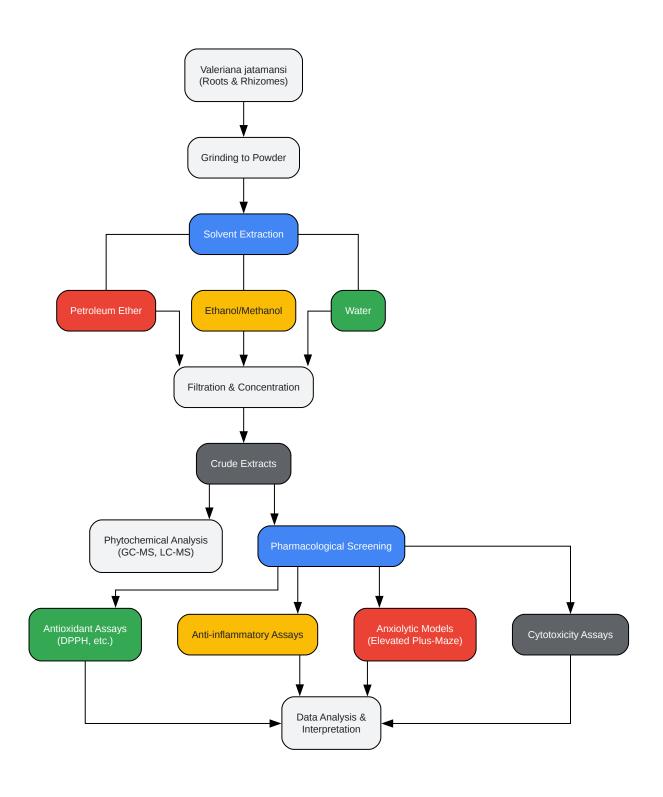


- Administer the vehicle (control), a standard anxiolytic drug (e.g., diazepam), or different doses of the Valeriana jatamansi extract to respective groups of mice.
- After a specific time (e.g., 60 minutes), place each mouse individually at the center of the maze, facing an open arm.
- Record the number of entries into and the time spent in the open and closed arms for a 5minute period.
- An increase in the time spent and the number of entries in the open arms is indicative of anxiolytic activity.[6][15]

## **Visualizations**

**Experimental Workflow for Extract Preparation and Pharmacological Screening** 



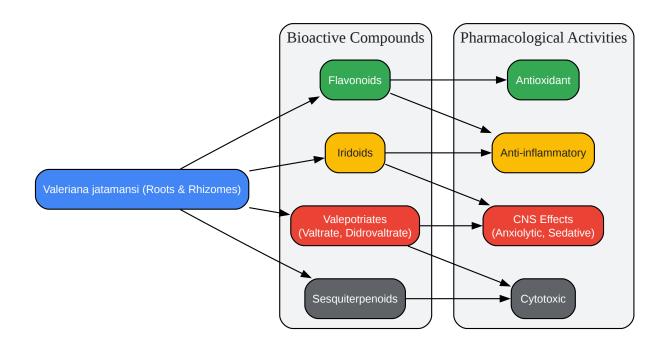


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Caption: Workflow for preparing and screening V. jatamansi extracts.



# Logical Relationship of Bioactive Compounds to Pharmacological Activities



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Caption: Bioactive compounds and their associated activities.

## Conclusion

Valeriana jatamansi is a medicinally important herb with a long history of ethnobotanical use, which is well-supported by modern pharmacological research. The roots and rhizomes contain a variety of bioactive compounds that exhibit a broad spectrum of therapeutic properties, including significant effects on the central nervous system, as well as antioxidant, anti-inflammatory, and cytotoxic activities. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this versatile plant. Further research, including well-designed clinical trials, is warranted to fully elucidate the mechanisms of action and establish the clinical efficacy and safety of Valeriana jatamansi for its traditional and potential new applications in modern medicine.



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